Cas no 1806772-96-2 (3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
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- Inchi: 1S/C8H3F5N2O4/c9-6(10)5-3(2-16)4(15(17)18)1-14-7(5)19-8(11,12)13/h1-2,6H
- InChI Key: YRGJUEPNQJEIBG-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC=C(C=1C=O)[N+](=O)[O-])OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 345
- XLogP3: 2.3
- Topological Polar Surface Area: 85
3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083392-1g |
3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde |
1806772-96-2 | 97% | 1g |
$1,564.50 | 2022-03-31 |
3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
Introduction to 3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1806772-96-2)
3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde, identified by its CAS number 1806772-96-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple fluorinated and nitro substituents in its molecular framework endows it with unique chemical properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde incorporates several key functional groups that contribute to its reactivity and potential biological activity. The difluoromethyl group (–CF2) introduces electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring. This substitution pattern is frequently employed in drug design to enhance metabolic stability and binding affinity. Additionally, the nitro group (–NO2) at the 5-position serves as a strong electron-withdrawing moiety, influencing both the geometry and reactivity of the molecule. The trifluoromethoxy group (–OCHF3) further enhances lipophilicity and metabolic resistance, while the carboxaldehyde functionality (–CHO) at the 4-position provides a reactive site for further derivatization and functionalization.
In recent years, there has been growing interest in exploring the pharmacological potential of fluorinated pyridines due to their ability to improve drug-like properties such as solubility, bioavailability, and target specificity. The compound 3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde has been investigated in several preclinical studies as a precursor for synthesizing novel therapeutic agents. Its unique structural features make it an attractive candidate for developing small-molecule inhibitors targeting various biological pathways.
One of the most compelling applications of this compound lies in its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By leveraging the reactivity of the carboxaldehyde group, researchers have been able to generate novel inhibitors that selectively target specific kinases. For instance, derivatives of 3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancerous tissues. The presence of both fluorinated and nitro substituents enhances binding affinity by optimizing hydrogen bonding interactions and hydrophobic contacts with the enzyme active site.
The influence of fluorine atoms on electronic and steric properties has also been exploited in designing compounds with improved pharmacokinetic profiles. Fluorine substitution can lead to increased metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This characteristic is particularly valuable in drug development, where prolonged half-life often correlates with enhanced therapeutic efficacy. Moreover, fluorinated compounds tend to exhibit greater lipophilicity, which can improve membrane permeability and thus oral bioavailability.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules like 3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde. Molecular modeling studies have revealed that the combination of electron-withdrawing groups such as the nitro and difluoromethyl moieties enhances interactions with biological targets by modulating charge distribution across the molecule. These insights have guided medicinal chemists in optimizing lead structures for better pharmacological activity.
The versatility of 3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde extends beyond kinase inhibition; it has also been explored as a building block for developing antimicrobial agents. The nitro group is known to exhibit bactericidal properties by generating reactive oxygen species upon reduction. Furthermore, fluorinated pyridines have demonstrated enhanced activity against resistant bacterial strains due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
In conclusion, 3-(Difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1806772-96-2) represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features—comprising electron-withdrawing substituents like the nitro and difluoromethyl groups, along with lipophilic moieties such as trifluoromethoxy—make it an ideal candidate for designing next-generation therapeutics targeting various diseases, particularly cancer and infectious disorders. Continued investigation into this compound and its derivatives is expected to yield novel bioactive molecules with significant clinical implications.
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